molecular formula C18H21NO3 B5298065 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide

3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B5298065
M. Wt: 299.4 g/mol
InChI Key: IZLJPYQUEXZOKR-UHFFFAOYSA-N
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Description

3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This compound features an ethoxy group and a methoxyphenyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-22-17-10-6-8-15(12-17)18(20)19-13(2)14-7-5-9-16(11-14)21-3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLJPYQUEXZOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its pharmacological effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a different position of the methoxy group.

    3-ethoxy-N-[1-(3-ethoxyphenyl)ethyl]benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    3-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is unique due to the specific positioning of the ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its pharmacological properties, making it a valuable compound for research and development.

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